molecular formula C15H20N4O4S B2937141 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide CAS No. 2034278-70-9

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide

Cat. No.: B2937141
CAS No.: 2034278-70-9
M. Wt: 352.41
InChI Key: DXZXKXPLNYPOKN-JOCQHMNTSA-N
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Description

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide: is a compound of significant interest within the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide involves several key steps One such route begins with the preparation of the isoxazole moiety, which is achieved through the cyclization of an α,β-unsaturated nitrile with a hydroxylamine

Industrial Production Methods: Industrially, the synthesis of this compound may employ continuous flow chemistry to optimize reaction conditions and increase yield. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which is crucial for the precision needed in complex syntheses like this.

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

  • Reduction: The sulfonamide group can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: Reactions often involve nucleophiles like alkoxides or amines under basic conditions.

Major Products: The major products depend on the type of reaction:

  • Oxidation: Hydroxylated derivatives of the original compound.

  • Reduction: Amine derivatives from the sulfonamide group.

  • Substitution: Derivatives with various substituents on the isoxazole ring.

Scientific Research Applications

Comprehensive Description: This compound is pivotal in various scientific research fields:

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: In the study of enzyme interactions and as a tool for probing biological pathways.

  • Medicine: Potential therapeutic uses in drug development due to its bioactive properties.

  • Industry: Used in the development of new materials with specific desired properties.

Mechanism of Action

Mechanism: The mechanism by which 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The compound's unique structure allows it to bind selectively, modulating the activity of these targets and influencing various biochemical pathways.

Molecular Targets and Pathways: The primary targets include certain kinases and proteases, which are critical in signaling pathways. By inhibiting or activating these enzymes, the compound can alter cellular responses, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds might include:

  • 3,5-dimethyl-N-(cyclohexyl)isoxazole-4-sulfonamide: Lacks the pyrimidin-2-yloxy group, resulting in different biological activity.

  • 4-(pyrimidin-2-yloxy)isoxazole-5-sulfonamide: Variation in the position of substituents alters its chemical behavior.

This compound become evident, highlighting its significance in scientific research.

Properties

IUPAC Name

3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-10-14(11(2)23-18-10)24(20,21)19-12-4-6-13(7-5-12)22-15-16-8-3-9-17-15/h3,8-9,12-13,19H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZXKXPLNYPOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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